(2-Amino-5-bromo-pyridin-3-yl)-(6-fluoro-pyridin-3-yl)methanone
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Overview
Description
(2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone is a heterocyclic compound that contains both bromine and fluorine atoms attached to pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-amino-3-pyridine followed by coupling with 6-fluoro-3-pyridine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine
Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry
Industrially, the compound is used in the production of advanced materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Amino-5-bromo-3-fluorobenzaldehyde
- 3-Amino-2-bromo-5-fluoropyridine
- 2-Amino-5-bromo-6-methylpyridine
Uniqueness
What sets (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone apart is its specific combination of bromine and fluorine atoms on the pyridine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
875639-58-0 |
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Molecular Formula |
C11H7BrFN3O |
Molecular Weight |
296.09 g/mol |
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)-(6-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C11H7BrFN3O/c12-7-3-8(11(14)16-5-7)10(17)6-1-2-9(13)15-4-6/h1-5H,(H2,14,16) |
InChI Key |
KRMZBXFNOLYONM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=C(N=CC(=C2)Br)N)F |
Origin of Product |
United States |
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